molecular formula C13H14BrFO4 B8165961 Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate

Cat. No.: B8165961
M. Wt: 333.15 g/mol
InChI Key: JXAIHIFFAOHLQL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a bromine atom, a fluorine atom, and a tetrahydro-2H-pyran-2-yl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzoic acid.

    Esterification: The carboxylic acid group of 5-bromo-2-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 5-bromo-2-fluorobenzoate.

    Protection of Hydroxyl Group: The hydroxyl group of tetrahydro-2H-pyran-2-ol is protected by converting it into a tetrahydropyranyl ether using dihydropyran and an acid catalyst.

    Nucleophilic Substitution: The protected tetrahydro-2H-pyran-2-ol is then reacted with methyl 5-bromo-2-fluorobenzoate in the presence of a base such as potassium carbonate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The tetrahydropyranyl group can be oxidized to form a lactone.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Hydrolysis: Formation of 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoic acid.

    Oxidation: Formation of lactones or carboxylic acids.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Material Science: It is used in the development of new materials with specific properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and fluorine atoms can interact with active sites of enzymes, while the tetrahydropyranyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-fluorobenzoate: Lacks the tetrahydropyranyl group, making it less versatile in certain reactions.

    Methyl 5-bromo-2-chloro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate: Similar structure but with a chlorine atom instead of fluorine, which can affect reactivity and biological activity.

Uniqueness

Methyl 5-bromo-2-fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoate is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and binding properties in various applications. The tetrahydropyranyl group also provides additional stability and specificity in biological systems.

Properties

IUPAC Name

methyl 5-bromo-2-fluoro-4-(oxan-2-yloxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFO4/c1-17-13(16)8-6-9(14)11(7-10(8)15)19-12-4-2-3-5-18-12/h6-7,12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAIHIFFAOHLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)OC2CCCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round bottom flask containing 83.2B (13.15 g, 52.8 mmol) in dry DCM (90 mL) was added 3,4-dihydro-2H-pyran (10 mL, 110 mmol) followed by PPTS (0.13 g, 0.53 mmol). The reaction mixture was heated to a gentle reflux (50° C.) and monitored with TLC and LC-MS. After 24 hours, the reaction was concentrated under reduced pressure and then diluted with MeOH. After concentration, the residue was heated in a round bottom flask containing MeOH on the rotary evaporator (without vacuum.) to 40° C. After about 30 minutes, the solution was concentrated to a volume of about 5 mL. After cooling to room temperature, the white solid was filtered and rinsed once with MeOH to yield 83.2C (13.35 g, 76%). 1H NMR (400 MHz, CDCl3) δ ppm 8.25 (1H, m), 6.96 (1H, d, J=12.5 Hz), 5.56 (1H, m), 3.91 (3H, s), 3.79 (1H, td, J=11.1, 2.5 Hz), 3.65 (1H, d, J=10.6 Hz), 2.23 (2H, m), 1.96 (3H, m), 1.68 (1H, m).
Name
Quantity
13.15 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.13 g
Type
catalyst
Reaction Step Three
Name
Yield
76%

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